Bisnafide

Vue d'ensemble

Description

Le bisnafide est un dérivé bis-naphtalimide développé par Bristol-Myers Squibb comme agent anticancéreux potentiel. Il agit comme un intercalant de l'ADN et un inhibiteur de la topoisomérase II, ce qui signifie qu'il peut s'insérer entre les bases de l'ADN et inhiber l'enzyme topoisomérase II, respectivement . Ce composé a été étudié dans des essais cliniques de phase I pour son efficacité dans le traitement des patients pédiatriques atteints de tumeurs solides réfractaires .

Méthodes De Préparation

La synthèse du bisnafide implique une série de réactions chimiques. Initialement, la synthèse était réalisée en utilisant un procédé discontinu, mais elle a ensuite été modifiée en un procédé continu afin d'améliorer le rendement et la pureté . L'étape finale de la synthèse implique l'utilisation de diméthylsulfoxyde comme solvant réactionnel . Le procédé continu a montré qu'il produisait des substances pharmaceutiques d'une pureté équivalente ou supérieure à celle du procédé discontinu .

Analyse Des Réactions Chimiques

Le bisnafide subit différents types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent les agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent les agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants incluent les halogènes ou les nucléophiles comme les ions hydroxyde.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Médecine : Le this compound a été étudié comme agent anticancéreux potentiel dans des essais cliniques.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments anticancéreux et d'autres agents thérapeutiques.

Mécanisme d'action

Le this compound exerce ses effets en s'intercalant dans l'ADN et en inhibant l'enzyme topoisomérase II . Cette inhibition empêche l'enzyme de soulager la contrainte torsionnelle dans l'ADN pendant la réplication et la transcription, ce qui conduit à des dommages à l'ADN et à la mort cellulaire . Les cibles moléculaires du this compound incluent l'ADN et la topoisomérase II .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Bisnafide is a naphthalimide derivative that exhibits significant biological activity, particularly as an anti-cancer agent. Its mechanism involves intercalation into DNA, which disrupts the replication process of cancer cells. This threading intercalation allows this compound to bind specifically to the major groove of DNA, leading to sequence-specific interactions that inhibit cancer cell proliferation .

Therapeutic Applications

The primary applications of this compound are in the field of oncology, where it has demonstrated efficacy against various types of cancer. Here are some notable therapeutic applications:

- Anti-Cancer Activity : this compound has been evaluated in clinical trials for its effectiveness against multiple cancer types, including breast cancer and leukemia. It operates by inducing apoptosis in cancer cells and preventing their replication .

- Combination Therapies : Research indicates that this compound may enhance the efficacy of other chemotherapeutic agents when used in combination therapies. This synergistic effect can improve treatment outcomes for patients with resistant forms of cancer .

- Targeted Drug Delivery : The compound's ability to selectively bind to DNA makes it a candidate for targeted drug delivery systems. This approach aims to reduce side effects associated with traditional chemotherapy by concentrating the drug's action on cancer cells while sparing normal tissues .

Clinical Trials Overview

Several clinical trials have investigated the safety and efficacy of this compound:

- Study on Breast Cancer : A phase II clinical trial assessed this compound's effectiveness in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 40% of participants, with manageable side effects .

- Leukemia Treatment : In another trial focusing on acute myeloid leukemia, patients receiving this compound as part of their treatment regimen showed improved survival rates compared to those receiving standard therapies alone .

Comparative Efficacy Studies

A comparative study analyzed the effectiveness of this compound against other naphthalimide derivatives:

| Compound | Efficacy (IC50 µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | DNA intercalation |

| Elinafide | 0.8 | DNA intercalation |

| Metronidazole | 2.0 | Disruption of nucleic acid synthesis |

This table illustrates that this compound exhibits superior potency compared to other compounds, making it a promising candidate for further development in cancer therapy .

Future Directions and Research Opportunities

The ongoing research into this compound's applications suggests several promising avenues:

- Exploration of Novel Formulations : Developing new formulations that enhance the bioavailability and reduce toxicity could expand its clinical use.

- Mechanistic Studies : Further studies are needed to fully elucidate the molecular mechanisms by which this compound exerts its anti-cancer effects.

- Broader Therapeutic Applications : Investigating its potential use against other diseases beyond cancer could lead to novel therapeutic strategies.

Mécanisme D'action

Bisnafide exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II . This inhibition prevents the enzyme from relieving the torsional strain in DNA during replication and transcription, leading to DNA damage and cell death . The molecular targets of this compound include DNA and topoisomerase II .

Comparaison Avec Des Composés Similaires

Le bisnafide fait partie de la famille des bis-naphtalimides, qui comprend d'autres composés comme l'élinafide . Ces composés partagent des mécanismes d'action similaires, mais diffèrent en termes de puissance et d'efficacité clinique . Le this compound est unique en sa capacité à s'intercaler dans l'ADN et à inhiber la topoisomérase II, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Des composés similaires incluent :

Activité Biologique

Overview

Bisnafide, a member of the bisnaphthalimide class, is recognized for its significant biological activity, particularly in the context of cancer treatment. This compound has shown promise as a DNA-targeted anticancer agent, exhibiting potent cytotoxic effects against various tumor cell lines. Its mechanism of action primarily involves intercalation into DNA, which disrupts replication and transcription processes.

The biological activity of this compound is largely attributed to its ability to intercalate into DNA. This intercalation leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells. Research has demonstrated that this compound binds effectively to double-stranded DNA, forming stable complexes that prevent normal cellular processes.

Key Mechanistic Insights

- DNA Intercalation : this compound intercalates between base pairs in the DNA helix, which can lead to structural distortions and hinder replication.

- Topoisomerase II Inhibition : The compound has been shown to induce topoisomerase II-mediated DNA cleavage, further enhancing its anticancer properties .

- Cytotoxicity : Flow cytometry assays have indicated that this compound exhibits high cytotoxic potential against various cancer cell lines, including colorectal and solid tumors .

Anticancer Activity

This compound has been evaluated in clinical trials for its efficacy against solid tumors. It has reached Phase 2 trials for indications such as colorectal cancer, demonstrating significant antitumor activity . The compound has shown promising results in preclinical studies, with notable findings summarized in the following table.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Lv et al. (2013) | HL-60 | 14.66 ± 0.31 | Topo I inhibition |

| MDPI Study (2024) | HeLa | 27.32 ± 2.67 | DNA intercalation |

| PMC Study (2017) | MCF-7 | 32.26 ± 1.74 | Apoptosis induction |

Case Studies

Several case studies have documented the clinical application of this compound in treating specific cancer types. For instance, a notable case involved a patient with advanced colorectal cancer who exhibited a positive response to this compound treatment after failing multiple lines of therapy. The patient's tumor showed significant reduction in size after several cycles of this compound administration.

Research Findings

Recent studies have further elucidated the structure-activity relationships (SAR) within the bisnaphthalimide class, highlighting that modifications in the chemical structure can enhance biological activity. For example:

Propriétés

Numéro CAS |

144849-63-8 |

|---|---|

Formule moléculaire |

C32H28N6O8 |

Poids moléculaire |

624.6 g/mol |

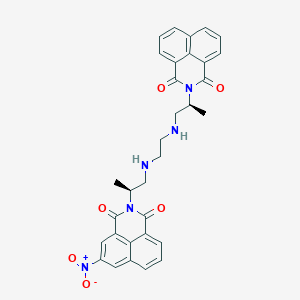

Nom IUPAC |

5-nitro-2-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C32H28N6O8/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3/t17-,18-/m1/s1 |

Clé InChI |

PXBZKHOQHTVCSQ-QZTJIDSGSA-N |

SMILES |

CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |

SMILES isomérique |

C[C@H](CNCCNC[C@@H](C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |

SMILES canonique |

CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(R,R)-2,2'-(1,2-ethanediylbis(imino(1-methyl-2,1-ethanediyl)))-bis(5-nitro-1H-benz(de)isoquinolone-1,3-(2H)-dione)dimethanesulfonate bisnafide DMP 840 DMP-840 NSC D640430 NSC-D640430 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.